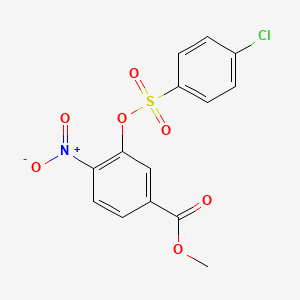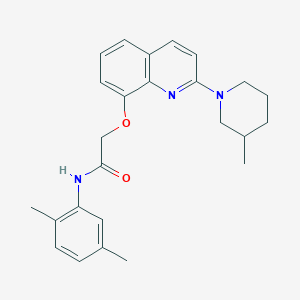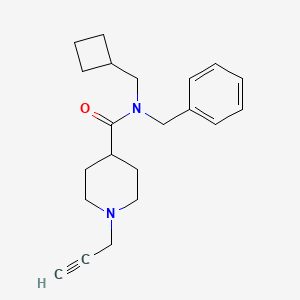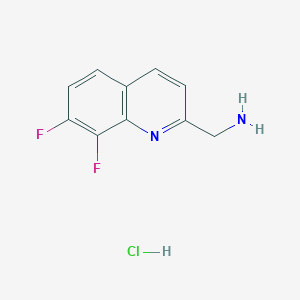
Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate is a complex organic compound characterized by its molecular structure, which includes a nitro group, a chlorophenyl sulfonyl group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate typically involves multiple steps, starting with the nitration of the appropriate benzene derivative to introduce the nitro group
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific reagents and catalysts under optimized conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic syntheses.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its potential as an inhibitor or modulator of biological targets is of significant interest.
Medicine: Research is ongoing to determine the therapeutic potential of this compound. It may be used in the development of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mécanisme D'action
The mechanism by which Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and the sulfonyl group play crucial roles in its biological activity, influencing pathways related to cellular processes.
Comparaison Avec Des Composés Similaires
Methyl 3-(((4-methoxyphenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate
Methyl 3-(((4-nitrophenyl)sulfonyl)oxy)-4-chlorobenzenecarboxylate
Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-methoxybenzenecarboxylate
Uniqueness: Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
methyl 3-(4-chlorophenyl)sulfonyloxy-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO7S/c1-22-14(17)9-2-7-12(16(18)19)13(8-9)23-24(20,21)11-5-3-10(15)4-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXQKLLUKAVMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2869062.png)

![(Z)-4-cyano-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869065.png)

![2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2869067.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2869068.png)
![tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B2869069.png)
![(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2869071.png)
![5-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2869075.png)


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide](/img/structure/B2869081.png)

![3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2869084.png)
